molecular formula C19H21ClN2O4S B2655078 N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 892855-97-9

N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2655078
CAS No.: 892855-97-9
M. Wt: 408.9
InChI Key: QFHLRFMDJFPSQB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a sulfonamide-benzamide hybrid compound characterized by a benzamide core substituted with a 2-chlorophenyl group at the N-position and a methyl[(oxolan-2-yl)methyl]sulfamoyl group at the para position of the benzene ring.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-22(13-15-5-4-12-26-15)27(24,25)16-10-8-14(9-11-16)19(23)21-18-7-3-2-6-17(18)20/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHLRFMDJFPSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves the reaction of 2-chloroaniline with 4-methylsulfamoylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The oxolan-2-ylmethyl group is introduced through a subsequent reaction involving the appropriate oxirane derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Sulfamoyl-Benzamide Derivatives with Antifungal Activity

Compound 1 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)

  • Structure : Features a 1,3,4-oxadiazole ring linked to a 4-methoxyphenylmethyl group and a benzyl(methyl)sulfamoyl-benzamide core.
  • Activity : Exhibits antifungal activity against Candida albicans (MIC = 8 µg/mL), acting as a thioredoxin reductase (Trr1) inhibitor .
  • Key Differences: Unlike the target compound, LMM5 includes a 1,3,4-oxadiazole ring and lacks the oxolane moiety.

Compound 2 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11)

  • Structure : Contains a furan-substituted 1,3,4-oxadiazole and a cyclohexyl(ethyl)sulfamoyl group.
  • Activity : Demonstrates antifungal activity (MIC = 16 µg/mL) via Trr1 inhibition but with lower potency than LMM5 .
  • Key Differences : The cyclohexyl group increases steric bulk compared to the oxolane-methyl group in the target compound, possibly affecting binding pocket accommodation.

Table 1 : Antifungal Sulfamoyl-Benzamides

Compound Core Structure Key Substituents MIC (µg/mL) Target Enzyme
Target Compound Benzamide Oxolan-2-ylmethyl, 2-chlorophenyl Not reported Inferred Trr1
LMM5 1,3,4-Oxadiazole 4-Methoxyphenylmethyl 8 Trr1
LMM11 1,3,4-Oxadiazole Furan-2-yl, cyclohexyl 16 Trr1

Imidazole-Benzamide Derivatives with Antimicrobial Activity

Compound 3 : N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

  • Structure : Substituted with a 3-chloro-4-fluorophenyl group and an imidazole ring.
  • Key Differences : Replacing sulfamoyl with imidazole alters hydrogen-bonding capacity and target specificity.

Compound 4 : 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide

  • Structure : Combines imidazole and sulfamoyl groups on a benzamide scaffold.
  • Activity : Exhibits broad-spectrum antifungal activity (MIC = 4 µg/mL for Aspergillus niger) .

Structural and Functional Insights

  • Role of Sulfamoyl Group : Present in LMM5, LMM11, and the target compound, this group is critical for hydrogen bonding with enzymes like Trr1.
  • Impact of Heterocycles : Oxadiazoles (LMM5/LMM11) and imidazoles (Compounds 3–4) modulate potency and selectivity. The oxolane in the target compound may improve metabolic stability over furan or cyclohexyl groups.
  • Chlorophenyl Substitutions : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in Compound 5 alters steric and electronic profiles, affecting target binding.

Biological Activity

N-(2-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a chlorophenyl group, a sulfamoyl moiety, and an oxolan ring, suggests diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H24ClN4O6S, with a molecular weight of approximately 472.52 g/mol. The compound's structure can be summarized as follows:

ComponentDescription
Chlorophenyl Group Enhances lipophilicity and potential bioactivity.
Sulfamoyl Moiety Known for antibacterial and anti-inflammatory properties.
Oxolan Ring Contributes to the compound's unique spatial configuration.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific research has focused on its interaction with key signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The sulfamoyl group in the compound is associated with anti-inflammatory activity. Studies have shown that it can reduce pro-inflammatory cytokine production in cell cultures, highlighting its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that regulate inflammation and cell growth.
  • Oxidative Stress Induction : The compound might induce oxidative stress in target cells, leading to cytotoxic effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinically relevant pathogens. Results showed that the compound inhibited growth at low concentrations, demonstrating its potential as a new antibiotic candidate.

Study 2: Anticancer Activity

In another investigation reported in Cancer Research, the compound was tested on human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells, suggesting that it may serve as a lead compound for further development into anticancer therapeutics.

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